ethyl 3,5-diformyl-4-hydroxybenzoate
Description
Ethyl 3,5-diformyl-4-hydroxybenzoate is an aromatic ester derivative characterized by a benzoate core substituted with two formyl groups (positions 3 and 5), a hydroxyl group (position 4), and an ethyl ester moiety. Its molecular formula is C₁₁H₁₀O₆, and its structure enables diverse reactivity, including oxidation, reduction, and substitution reactions.
Properties
IUPAC Name |
ethyl 3,5-diformyl-4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-2-16-11(15)7-3-8(5-12)10(14)9(4-7)6-13/h3-6,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSVGUGURKNATE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,5-diformyl-4-hydroxybenzoate can be synthesized through a multi-step process starting from readily available precursors. One common method involves the formylation of ethyl 4-hydroxybenzoate using formylating agents such as dimethylformamide and phosphorus oxychloride. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of formyl groups at the 3 and 5 positions of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-diformyl-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 3,5-dicarboxy-4-hydroxybenzoic acid.
Reduction: Ethyl 3,5-dihydroxymethyl-4-hydroxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,5-diformyl-4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of ethyl 3,5-diformyl-4-hydroxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets through its formyl and hydroxyl groups, potentially modulating enzyme activity or signaling pathways. The exact molecular targets and pathways involved would require further investigation to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its combination of formyl, hydroxyl, and ethyl ester groups. Below is a comparison with key analogs:
Table 1: Structural and Functional Group Comparison
| Compound Name | Molecular Formula | Substituents (Positions) | Key Features |
|---|---|---|---|
| Ethyl 3,5-diformyl-4-hydroxybenzoate | C₁₁H₁₀O₆ | 3,5-formyl; 4-OH; ethyl ester | High reactivity due to formyl groups; potential for MOF synthesis and drug design. |
| Mthis compound | C₁₀H₈O₅ | 3,5-formyl; 4-OH; methyl ester | Used in MOFs (95% yield with LiOH) and as a polymer antioxidant. |
| Ethyl 3,5-dichloro-4-methoxybenzoate | C₁₀H₁₀Cl₂O₃ | 3,5-Cl; 4-OCH₃; ethyl ester | Antimicrobial activity (high efficacy via enzyme inhibition). |
| Ethyl 4-hydroxy-3,5-diiodobenzoate | C₉H₈I₂O₃ | 3,5-I; 4-OH; ethyl ester | Heavy atoms (I) enhance X-ray crystallography applications. |
| Ethyl 3,5-difluoro-4-methoxybenzoate | C₁₀H₁₀F₂O₃ | 3,5-F; 4-OCH₃; ethyl ester | Fluorine enhances stability; used in agrochemical intermediates. |
Reactivity and Chemical Behavior
- Formyl Group Reactivity: The formyl groups in this compound allow oxidation to carboxylic acids (e.g., using KMnO₄) or reduction to hydroxymethyl groups (via NaBH₄), similar to methyl analogs .
- Substitution Reactions : The hydroxyl group can undergo esterification or etherification, enabling derivatization for targeted applications.
- Halogenated Analogs : Compounds like ethyl 3,5-dichloro-4-methoxybenzoate exhibit nucleophilic substitution due to electron-withdrawing Cl groups, enhancing antimicrobial activity .
Table 2: Application Comparison
| Compound Name | Key Applications | Performance Metrics |
|---|---|---|
| This compound | MOF synthesis (predicted), polymer stabilization, drug intermediates. | Similar to methyl analog (MOF yield ~95%) . |
| Mthis compound | MOF ligands, antioxidant in plastics/rubber. | Reduces polymer degradation by 40–60% . |
| Ethyl 3,5-dichloro-4-methoxybenzoate | Antimicrobial agents. | IC₅₀ values 5–10 µM against bacterial strains. |
| Ethyl 4-hydroxy-3,5-diiodobenzoate | X-ray contrast agents, heavy-atom derivatives. | Higher radiopacity vs. non-iodinated analogs. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
